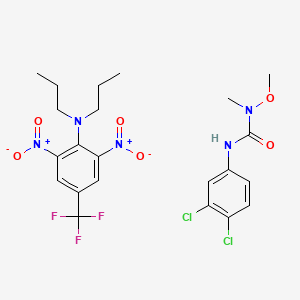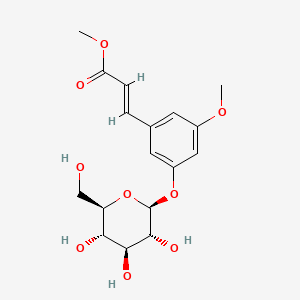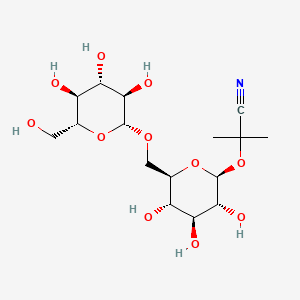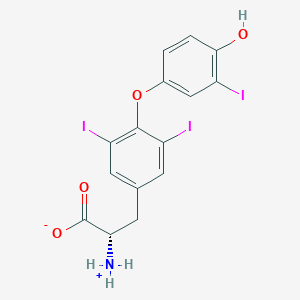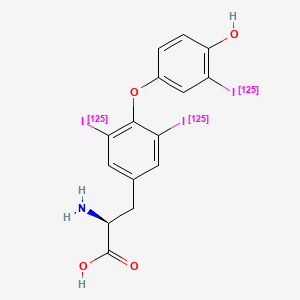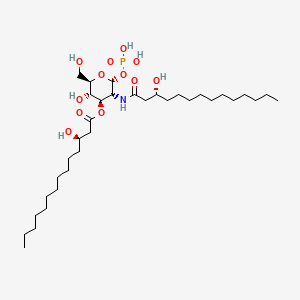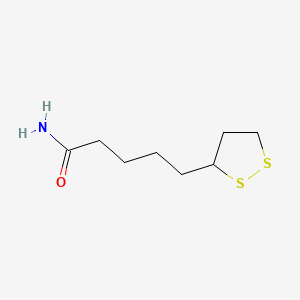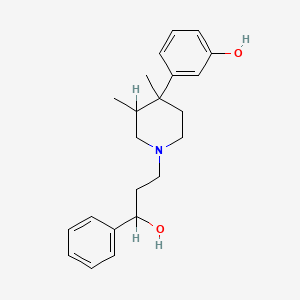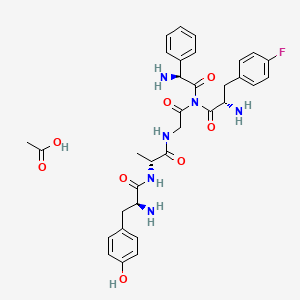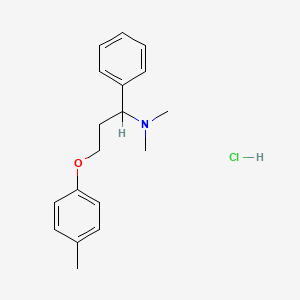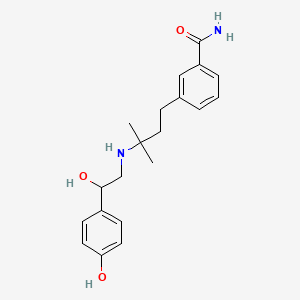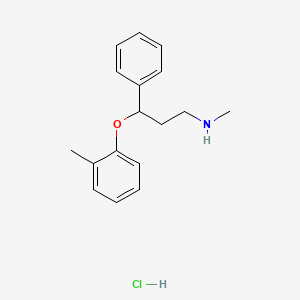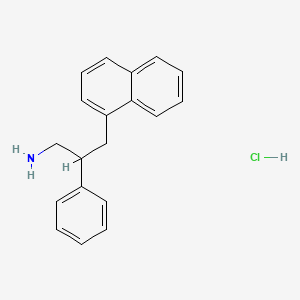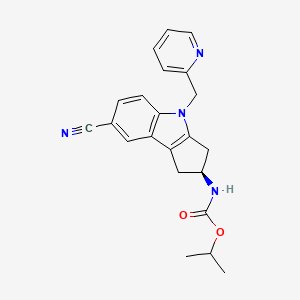
LY2452473
概要
科学的研究の応用
Chemistry: It is used as a reference compound in the development of new selective androgen receptor modulators.
Biology: The compound has been investigated for its effects on muscle strength and body composition.
Medicine: LY-2452473 has been studied for its potential to treat conditions such as erectile dysfunction and benign prostate hyperplasia. .
作用機序
LY-2452473は、アンドロゲン受容体に選択的に結合することによってその効果を発揮します。この結合は、アンドロゲン活性の調節につながる特定の分子経路を活性化します。 この化合物の選択性は、従来のアンドロゲン療法に関連する望ましくない副作用を最小限に抑えながら、特定の組織を標的にすることを可能にします。 .
生化学分析
Biochemical Properties
LY2452473 plays a significant role in biochemical reactions by selectively modulating androgen receptors. It interacts with various enzymes, proteins, and other biomolecules, primarily targeting androgen receptors in specific tissues such as skeletal muscle, bone, and the penis. The nature of these interactions involves binding to androgen receptors, which leads to the activation or inhibition of specific signaling pathways .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In skeletal muscle cells, this compound promotes muscle growth and strength by activating androgen receptors, which in turn enhances protein synthesis and muscle hypertrophy. In bone cells, it stimulates bone formation and increases bone density .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with androgen receptors. Upon binding, this compound acts as an agonist in select tissues, such as skeletal muscle and bone, while acting as an antagonist in the prostate. This selective modulation results in the activation of androgen receptors in target tissues, leading to increased protein synthesis, muscle growth, and bone formation. Additionally, this compound inhibits androgen receptor activation in the prostate, thereby reducing the risk of prostate-related side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed, reaching maximum plasma concentration within 2-3 hours, and is cleared slowly with a plasma half-life of approximately 27 hours. Long-term studies have shown that this compound maintains its stability and continues to exert its effects on cellular function over extended periods. Degradation products and metabolites have been identified, which may influence the compound’s long-term efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively promote muscle growth and bone density without significant adverse effects. At higher doses, toxic or adverse effects such as liver toxicity and hormonal imbalances have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in multiple metabolic pathways, primarily metabolized by the enzyme CYP3A4. The compound undergoes various biotransformations, including hydroxylation and acetylation, resulting in the formation of several metabolites. These metabolic pathways play a crucial role in the compound’s clearance and overall pharmacokinetics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s distribution is influenced by its binding affinity to androgen receptors and other biomolecules. This compound accumulates in target tissues such as skeletal muscle and bone, where it exerts its therapeutic effects. The transport and distribution mechanisms ensure that this compound reaches its intended sites of action .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and nucleus of target cells. The compound’s activity and function are influenced by its localization, as it needs to bind to androgen receptors within these compartments to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy and specificity .
準備方法
LY-2452473の合成には、フィッシャーインドール合成を含むいくつかのステップが含まれます。この化合物は、インドール誘導体とカルバメートエステルを反応させることによって調製されます。 反応条件は通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用することを伴います。 .
化学反応の分析
LY-2452473は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて酸化誘導体に変換されます。
還元: 還元反応は、化合物中に存在する官能基を修飾するために実行できます。
置換: LY-2452473は置換反応を起こすことができ、特定の原子または基が他の原子または基と置換されます。これらの反応で一般的に使用される試薬には、酸化剤、還元剤、およびさまざまな触媒があります。
科学研究における用途
類似化合物との比較
LY-2452473は、その特定の化学構造と選択的結合特性により、選択的アンドロゲン受容体モジュレーターの中で独特です。類似の化合物には以下が含まれます。
エノボスアーム: 同様の用途を持つ別の選択的アンドロゲン受容体モジュレーター。
JNJ-28330835: アンドロゲン受容体の調節特性が類似している化合物。
リガンドロール: 筋力と体組成の強化に役立つことが知られています。
LY-2452473は、その特定の結合親和性と、調査されてきた幅広い病状により、研究と治療の両方の文脈において貴重な化合物です。
特性
IUPAC Name |
propan-2-yl N-[(2S)-7-cyano-4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)28-22(27)25-17-10-19-18-9-15(12-23)6-7-20(18)26(21(19)11-17)13-16-5-3-4-8-24-16/h3-9,14,17H,10-11,13H2,1-2H3,(H,25,27)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIWYQYVBNODSV-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)N[C@H]1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145591 | |
| Record name | LY-2452473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029692-15-6 | |
| Record name | 1-Methylethyl N-[(2S)-7-cyano-1,2,3,4-tetrahydro-4-(2-pyridinylmethyl)cyclopent[b]indol-2-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029692-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-2452473 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029692156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2452473 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2452473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPK-88004 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKW9MYF94Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
